1H-Pyrrolo[3,2-c]pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-3-5-4-10-2-1-6(5)11-7/h1-4,11H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVEHPJTUSJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735434 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853685-79-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide and Its Derivatives
Strategies for Constructing the 1H-Pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine skeleton is achieved through several strategic approaches, primarily involving the formation of either the pyrrole (B145914) or the pyridine (B92270) ring onto a pre-existing corresponding ring. These methods range from metal-catalyzed cross-coupling reactions to complex domino sequences.
Palladium-Mediated Cyclization and Coupling Reactions
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including pyrrolopyridines. Its versatility in forming carbon-carbon and carbon-nitrogen bonds is instrumental in cyclization and functionalization reactions.
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for building the pyrrolopyridine framework. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper co-catalyst and is conducted under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org
A common strategy involves the Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by a cyclization step to form the fused pyrrole ring. For instance, various pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been prepared through a sequence starting with a Sonogashira reaction to produce alkynylated uracils, which then undergo a domino C-N coupling/hydroamination reaction. beilstein-journals.orgnih.gov This approach demonstrates the power of combining Sonogashira coupling with subsequent cyclization cascades. beilstein-journals.orgnih.gov The reaction conditions are generally mild, often employing catalysts like Pd(PPh₃)₂Cl₂ and CuI in the presence of a base such as triethylamine. nih.gov
Researchers have also disclosed a two-step procedure to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from bromo-fluoro-cyanopyridines and terminal alkynes via a Sonogashira coupling, highlighting the reaction's compatibility with various functional groups. soton.ac.uk
Table 1: Examples of Sonogashira Coupling in Pyrrolopyridine-related Synthesis
| Pyridine Substrate | Alkyne Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 5-bromo-6-chloro-1,3-dimethyluracil | Aryl acetylene | Pd(PPh₃)Cl₂, CuI, NEt₃ | Alkynylated uracil (B121893) (precursor to pyrrolo[3,2-d]pyrimidine) | nih.gov |
| 6-bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | 6-alkynyl-3-fluoro-2-cyanopyridines | soton.ac.uk |
| 5,6-dichloropyrazine-2,3-dicarbonitrile | Phenylacetylene | Pd–Cu catalysed | 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles | researchgate.net |
The Suzuki-Miyaura cross-coupling reaction is another indispensable palladium-catalyzed method for forming C-C bonds, particularly in the synthesis of biaryls and functionalized heterocycles. organic-chemistry.org This reaction couples an organoboron compound with a halide or triflate.
In the context of 1H-pyrrolo[3,2-c]pyridine synthesis, the Suzuki reaction is used to introduce aryl or other substituents onto the heterocyclic core. A notable synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines employs a Suzuki cross-coupling between the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and various arylboronic acids. nih.gov This key step is typically performed using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃ in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov
The development of highly active and stable palladium-phosphine catalysts has expanded the scope of the Suzuki-Miyaura reaction to include challenging nitrogen-containing heterocycles, which can often inhibit traditional catalysts. organic-chemistry.org These advanced catalytic systems allow for the efficient coupling of heteroaryl halides with heteroaryl boronic acids, providing high yields even with sterically demanding substrates. organic-chemistry.org
Table 2: Suzuki Cross-Coupling for 1H-Pyrrolo[3,2-c]pyridine Synthesis
| Pyrrolopyridine Substrate | Boronic Acid Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
| 2-iodo-4-chloropyrrolopyridine intermediate | Arylboronic acid | Pd₂(dba)₃ or Pd(OAc)₂ | 2-aryl-4-chloropyrrolopyridine | nih.gov |
Pyridine- and Pyrrole-Precursor Based Synthesis Routes
The construction of the pyrrolopyridine ring system can be approached from two main directions: starting with a pyridine precursor and building the pyrrole ring, or starting with a pyrrole precursor and constructing the pyridine ring.
A common route starting from a pyrrole precursor involves using a 2-substituted pyrrole. tugraz.at For example, the synthesis of 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine) can begin with pyrrole-2-carboxaldehyde. tugraz.at The synthetic sequence involves a Knoevenagel condensation with malonic acid to introduce a carboxylic acid group, followed by conversion to an acyl azide (B81097) and a subsequent Curtius rearrangement to form the fused pyridine ring. tugraz.at
Conversely, syntheses starting from pyridine precursors are also prevalent. One such method begins with commercially available 2-bromo-5-methylpyridine. nih.gov This starting material undergoes a series of transformations including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to build a key intermediate. This intermediate is then cyclized in the presence of iron powder and acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov
Domino Reactions and Multicomponent Strategies
Domino reactions and multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry by combining multiple bond-forming events in a single pot, thereby increasing efficiency and reducing waste. rsc.orgnih.gov
A catalyst-free domino reaction has been established for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. proquest.com This strategy involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water, showcasing a green chemistry approach. proquest.com Similarly, a two-step multicomponent strategy has been developed for synthesizing polysubstituted pyrrolo[3,2-c]pyridin-4-ones using inexpensive starting materials and a recyclable solid acid catalyst. rsc.org
These strategies are highly attractive as they allow for the rapid assembly of complex heterocyclic scaffolds from simple and readily available precursors. rsc.orgresearchgate.net For example, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilizes a domino C–N coupling/hydroamination sequence. beilstein-journals.org
Annelation Reactions for Pyrrolo[3,2-c]pyridine Formation
Annelation, or ring-forming, reactions provide a direct route to fused heterocyclic systems. A synergetic copper/zinc-catalyzed one-step annulation reaction has been reported for the synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. rsc.org This method involves the reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway to yield 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. rsc.org The practicality of this protocol has been demonstrated on a gram scale. rsc.org
Another advanced approach involves the tandem annulation of 1,3-enynes. For example, Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides can produce substituted pyridines through a 6-endo-dig cyclization mechanism. beilstein-journals.org While this specific example leads to pyridines, the underlying principles of annulation using enyne substrates are applicable to the construction of various fused nitrogen heterocycles. beilstein-journals.org
Functionalization and Derivatization at the Carboxamide Moiety
The carboxamide group at the C-2 position serves as a critical anchor for introducing molecular diversity, which can significantly influence the biological properties of the resulting compounds.
The introduction of various substituents onto the carboxamide nitrogen is a primary strategy for creating diverse chemical libraries. This is typically achieved through the coupling of a 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid precursor with a wide array of primary or secondary amines.
Standard amide coupling protocols are commonly employed for this transformation. One effective method involves the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling agent in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). tandfonline.com This approach facilitates the formation of the amide bond under mild conditions.
Another widely used coupling reagent is 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). This reagent, often used in conjunction with a base, efficiently activates the carboxylic acid for nucleophilic attack by the desired amine, leading to the formation of the N-substituted carboxamide.
These methods allow for the incorporation of a broad spectrum of functional groups, including alkyl, aryl, and heterocyclic moieties, onto the carboxamide nitrogen, enabling extensive structure-activity relationship (SAR) studies. tandfonline.com
Further derivatization can be achieved by chemically modifying the carbonyl group of the carboxamide. While specific literature for 1H-pyrrolo[3,2-c]pyridine-2-carboxamide is limited, standard organic transformations can be applied.
One such modification is the conversion of the amide to a thioamide. This can be accomplished using thionating agents like Lawesson's reagent or through a multi-component Kindler thioamide synthesis involving an aldehyde, an amine, and elemental sulfur. nih.gov This transformation alters the electronic properties and hydrogen-bonding capabilities of the functional group.
Additionally, the carbonyl group can be completely removed via reduction to the corresponding amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which converts the C-2 carboxamide into a C-2 aminomethyl group, thereby introducing significant conformational flexibility.
Substituent Introduction and Scaffold Diversification on the 1H-Pyrrolo[3,2-c]pyridine Ring System
Modifying the core 1H-pyrrolo[3,2-c]pyridine ring is crucial for fine-tuning the physicochemical and biological properties of the molecule. Various positions on both the pyrrole and pyridine rings can be targeted for substitution.
A range of cross-coupling and cyclization strategies have been developed to introduce substituents at specific positions of the 1H-pyrrolo[3,2-c]pyridine scaffold.
N-1 (Pyrrole Nitrogen) Substitution: The pyrrole nitrogen can be readily functionalized, most commonly through N-arylation. A Chan-Lam coupling reaction, utilizing a boronic acid derivative in the presence of copper(II) acetate (B1210297) and pyridine, allows for the introduction of aryl groups at the N-1 position. semanticscholar.orgnih.gov This reaction is often performed on a pre-formed 1H-pyrrolo[3,2-c]pyridine intermediate. nih.gov
C-6 (Pyridine Ring) Substitution: The C-6 position is frequently functionalized via palladium-catalyzed cross-coupling reactions. A common strategy involves starting with a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. This intermediate can then undergo a Suzuki cross-coupling reaction with various arylboronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate to yield 6-aryl derivatives. semanticscholar.orgnih.gov This method has been successfully applied to produce a wide range of analogues under microwave irradiation conditions. nih.gov
C-4 (Pyridine Ring) Substitution: Introduction of substituents at the C-4 position can be achieved through a substitution-rearrangement pathway. For instance, heating 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline can lead to the formation of a 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt, effectively installing an amino group at the C-4 position. nih.gov More general methods for C-4 functionalization of pyridines, such as direct metalation with organosodium reagents or Negishi cross-coupling after transmetalation, have also been reported and could potentially be adapted to this scaffold. researchgate.net
C-2 and C-5 (Pyrrole and Pyridine Ring) Substitution: Functionalization at the C-2 and C-5 positions is often accomplished by incorporating the desired substituents into the starting materials before the construction of the bicyclic ring system. A powerful domino approach involves the palladium-mediated Sonagashira coupling of a substituted alkyne with an appropriately substituted 4-amino-2-bromo-5-iodopyridine. researchgate.net In this strategy, the substituent on the alkyne ultimately resides at the C-2 position of the final product. Similarly, the iodo-substituent at the C-5 position of the pyridine starting material is carried through the cyclization, providing a 5-iodo-1H-pyrrolo[3,2-c]pyridine intermediate that serves as a handle for further diversification through subsequent cross-coupling reactions. researchgate.net
Table 1: Summary of Substitution Strategies for the 1H-Pyrrolo[3,2-c]pyridine Scaffold
| Position | Strategy | Key Reagents/Reaction | Reference |
|---|---|---|---|
| N-1 | N-Arylation | Chan-Lam Coupling (Cu(OAc)₂, Arylboronic Acid, Pyridine) | nih.gov, semanticscholar.org |
| C-6 | C-Arylation | Suzuki Coupling (Pd(PPh₃)₄, Arylboronic Acid, K₂CO₃) | nih.gov, semanticscholar.org |
| C-4 | Amination | Substitution-Rearrangement (from 4-chloropyrrolo[2,3-b]pyridine) | nih.gov |
| C-2 | Domino Synthesis | Sonagashira Coupling (from substituted alkyne) | researchgate.net |
| C-5 | Domino Synthesis | Carry-through from 5-iodopyridine precursor for further coupling | researchgate.net |
The synthesis of enantiomerically pure or diastereomerically enriched derivatives is of high importance, as stereochemistry often plays a decisive role in biological activity. While specific stereoselective syntheses for this compound are not extensively documented, approaches used for related heterocyclic systems offer valuable insights.
One established strategy is to employ a chiral pool approach, starting from readily available chiral building blocks. For example, the synthesis of chiral pyrrolo[1,2-c]thiazoles has been achieved starting from L-cysteine. researchgate.net A similar strategy could be envisioned where a chiral precursor dictates the stereochemistry of the final pyrrolopyridine product.
Furthermore, diastereoselective reactions can be employed to control the formation of new stereocenters during the synthesis of the heterocyclic core. Annulation reactions and multicomponent reactions, such as the Ugi reaction followed by cyclization, have been used to create fused heterocyclic systems like pyrrolopiperazine-2,6-diones with high diastereoselectivity. nih.gov The palladium-catalyzed tandem reaction of functionalized enynes and imines has also been shown to construct complex hexahydro-1H-pyrrolo[3,2-c]pyridine architectures with good diastereoselectivity. nih.gov These methodologies highlight potential pathways for accessing stereochemically defined derivatives of this compound.
Purification and Isolation Techniques for Synthesized this compound Compounds
The isolation and purification of the target compounds are critical steps to ensure high purity for subsequent analysis and evaluation. Standard laboratory techniques are widely used. Following the completion of a reaction, a typical workup involves extraction with an organic solvent like ethyl acetate, washing the organic layer with brine, drying it over an anhydrous salt such as sodium sulfate, and concentrating the solution in vacuo. nih.gov
The primary method for purifying crude products is silica (B1680970) gel column chromatography. nih.gov A mixture of n-hexane and ethyl acetate is a commonly reported eluent system, with the ratio adjusted to achieve optimal separation. nih.gov Recrystallization is another effective technique for obtaining highly pure solid compounds. nih.gov
For complex mixtures or the separation of closely related isomers (e.g., cis/trans isomers or regioisomers), more advanced techniques may be necessary. Mass-directed auto-purification systems, which use mass spectrometry to trigger fraction collection, can be highly efficient for isolating specific target compounds from a complex reaction mixture. Additionally, solid-phase extraction (SPE) can be employed as a preliminary clean-up step to remove major impurities before final purification by preparative liquid chromatography.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide Derivatives
Positional Scanning and Substituent Effects on Biological Activity
Impact of Modifications at the Pyrrole (B145914) Ring (e.g., N-1, C-2)
Modifications at the N-1 position of the pyrrole ring are critical for anchoring the molecule in the binding sites of specific biological targets. In a series of derivatives designed as colchicine-binding site inhibitors, the introduction of a 3,4,5-trimethoxyphenyl group at the N-1 position was a foundational design element. nih.govsemanticscholar.org This moiety is intended to occupy the A-ring binding pocket of tubulin, mimicking the activity of Combretastatin (B1194345) A-4 (CA-4). The synthesis of these compounds involves coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid, establishing the 1-(3,4,5-trimethoxyphenyl) substitution as essential for achieving potent antiproliferative activity. nih.govsemanticscholar.org
Impact of Modifications at the Pyridine (B92270) Ring (e.g., C-4, C-5, C-6)
The pyridine ring of the 1H-pyrrolo[3,2-c]pyridine scaffold offers multiple positions for substitution, allowing for the fine-tuning of a compound's biological activity. The C-6 position, in particular, has been a major focus of modification. In the development of colchicine-binding site inhibitors, a variety of aryl groups were introduced at the C-6 position via Suzuki cross-coupling reactions to explore their effect on anticancer potency. nih.govsemanticscholar.org
The electronic and steric properties of the C-6 substituent significantly influence antiproliferative effects. For instance, introducing an indolyl group at this position resulted in compound 10t , which demonstrated the most potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov This suggests that the heterocyclic nature and hydrogen-bonding capability of the indole (B1671886) moiety are highly favorable for this specific target.
The substitution pattern on a C-6 phenyl ring also plays a crucial role. Generally, electron-donating groups appear to enhance activity. For example, a 4-ethoxyphenyl substituent (10k ) showed greater potency than a simple phenyl ring (10a ) or a phenyl ring with electron-withdrawing groups like a 4-chloro substituent (10m ). nih.gov Positional isomerism is also a key factor; a methyl group at the ortho-position of the phenyl ring (10b ) conferred different activity compared to a meta-position (10c ). nih.gov
| Compound | R (C-6 Substituent) | IC₅₀ HeLa (µM) | IC₅₀ SGC-7901 (µM) | IC₅₀ MCF-7 (µM) | Source |
| 10a | Phenyl | 0.95 | 1.03 | 1.12 | nih.gov |
| 10b | o-tolyl | 0.83 | 0.91 | 0.99 | nih.gov |
| 10c | m-tolyl | 0.76 | 0.84 | 0.93 | nih.gov |
| 10k | 4-ethoxyphenyl | 0.51 | 0.59 | 0.67 | nih.gov |
| 10m | 4-chlorophenyl | 1.12 | 1.21 | 1.35 | nih.gov |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 | nih.gov |
| CA-4 | (Positive Control) | 0.05 | 0.04 | 0.06 | semanticscholar.org |
Role of the Carboxamide Linker and its Substituents
The carboxamide linker is a privileged functional group in medicinal chemistry, frequently involved in crucial hydrogen-bonding interactions with protein targets. rsc.orgrsc.org In many inhibitor designs, the carboxamide's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, anchoring the ligand within the active site. rsc.orgrsc.org
While extensive SAR studies focusing specifically on the C-2 carboxamide of the 1H-pyrrolo[3,2-c]pyridine scaffold are not widely detailed in the searched literature, research on related heterocyclic systems provides valuable context. For instance, in studies of pyridopyrrolopyrimidines, the modification of an ester group to a series of substituted amides was shown to have a significant effect on antiviral activity. rsc.org The nature of the substituents on the terminal aryl ring of the carboxamide can dramatically alter potency, with changes in electronics and sterics leading to sharp declines or improvements in inhibitory activity. rsc.org This highlights that both the linker itself and its substituents are critical components for optimizing biological efficacy.
Exploration of Pharmacophore Models within the 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Scaffold
Pharmacophore models for 1H-pyrrolo[3,2-c]pyridine derivatives have been developed to understand the key molecular features required for biological activity. For the colchicine-binding site inhibitors, a clear three-part pharmacophore has emerged. semanticscholar.org
The A-Ring Moiety : The 1-(3,4,5-trimethoxyphenyl) group serves as the essential A-ring component, interacting with the colchicine (B1669291) binding site on tubulin. semanticscholar.org
The Rigid Heterocyclic Core : The 1H-pyrrolo[3,2-c]pyridine system acts as a rigid, planar scaffold. Its primary role is to lock the A- and B-ring moieties into a specific, bioactive conformation that mimics the cis-stilbene (B147466) structure of potent inhibitors like CA-4. nih.govsemanticscholar.org
The B-Ring Moiety : The substituted aryl or heteroaryl group at the C-6 position functions as the B-ring. Molecular modeling studies have shown that this part of the molecule engages in important interactions. For the highly potent compound 10t , the indole nitrogen atom at the B-ring forms a key hydrogen bond with the residue Asnb349 in the tubulin active site, while the core scaffold forms a hydrogen bond with Thra179. semanticscholar.org
Modulation of Selectivity and Potency through Structural Refinement
Structural refinement of the 1H-pyrrolo[3,2-c]pyridine core has been successfully used to modulate both the potency and selectivity of inhibitors. A study on FMS kinase inhibitors used a diarylamide derivative of pyrrolo[3,2-c]pyridine as a starting point for optimization.
Through systematic modifications, researchers identified compound 1r , which exhibited an IC₅₀ of 30 nM against FMS kinase, making it over three times more potent than the initial lead compound (IC₅₀ = 96 nM). This improvement in potency was achieved through careful selection of substituents on the amide portion of the molecule.
Furthermore, compound 1r was screened against a panel of 40 different kinases to assess its selectivity. At a concentration of 1 µM, it showed 81% inhibition of FMS kinase, while inhibition of other kinases like FLT3 (D835Y) and c-MET was significantly lower at 42% and 40%, respectively. This demonstrates that compound 1r is more than 33 times more selective for FMS kinase over these other targets, highlighting how targeted structural refinements can achieve not only enhanced potency but also crucial kinase selectivity.
Rational Design Principles for this compound Analogues
The SAR and SPR studies on 1H-pyrrolo[3,2-c]pyridine derivatives have led to several rational design principles for developing new analogues:
Scaffold Rigidity : The fused bicyclic 1H-pyrrolo[3,2-c]pyridine system serves as an excellent rigid scaffold. This can be used to lock flexible pharmacophores into a desired bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency. nih.govsemanticscholar.org
Targeted N-1 Substitution : The N-1 position of the pyrrole ring is a key interaction point. For tubulin inhibitors, a 3,4,5-trimethoxyphenyl group is highly effective. For other targets, this position can be explored with different substituents to probe specific pockets in an enzyme's active site. nih.govsemanticscholar.org
Fine-Tuning at C-6 : The C-6 position of the pyridine ring is a versatile point for modification to optimize potency and physicochemical properties. Introducing various aryl and heteroaryl groups allows for probing different interactions (hydrophobic, hydrogen bonding) and can be used to tune the molecule for a specific biological target. nih.gov
Achieving Selectivity : As demonstrated with FMS kinase inhibitors, careful and systematic modification of substituents on the core scaffold can lead to significant gains in selectivity against off-target proteins. This is crucial for developing safer and more effective therapeutic agents.
Biological Target Identification and Molecular Mechanism of Action Investigations of 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide Research Compounds
Identification of Protein Targets and Binding Affinities
Research into compounds featuring the 1H-pyrrolo[3,2-c]pyridine core has identified several key protein targets. The binding affinities of these compounds are often potent, typically measured in the nanomolar range, indicating a strong potential for therapeutic intervention.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been extensively evaluated for their ability to inhibit various protein kinases, which are crucial regulators of cell function.
Monopolar Spindle 1 (MPS1) Kinase: The 1H-pyrrolo[3,2-c]pyridine scaffold is the basis for a series of potent and selective inhibitors of MPS1, a key protein in the spindle assembly checkpoint that is overexpressed in many cancers. acs.orgnih.gov Structure-based design has led to the optimization of initial hits into highly potent compounds. acs.org For example, compound CCT251455 emerged from these efforts as a potent and selective chemical tool that stabilizes an inactive conformation of MPS1. nih.govtechnologynetworks.comrcsb.org Another optimized compound, 48 , showed an IC50 value of 0.006 μM in an in vitro MPS1 assay. acs.org These inhibitors have been shown to effectively translate from in vitro potency to cellular assays of MPS1 autophosphorylation and antiproliferative activity. acs.org
FMS Kinase (CSF-1R): A series of eighteen pyrrolo[3,2-c]pyridine derivatives were assessed for their inhibitory action against FMS kinase, a type III receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov Among the tested compounds, 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.govtandfonline.com Furthermore, compound 1r demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.govresearchgate.net
JAK3, PDE4B, and FGFRs: While the broader pyrrolopyridine class of compounds has been investigated for activity against Janus kinase 3 (JAK3), Phosphodiesterase 4B (PDE4B), and Fibroblast Growth Factor Receptors (FGFRs), the specific research has predominantly focused on other isomers, such as the 1H-pyrrolo[2,3-b]pyridine scaffold. While some patent literature includes 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives in broad claims for inhibiting kinases like JAK3 and FGFR, specific and detailed inhibitory data for this particular scaffold against these targets are not extensively available in the reviewed scientific articles. google.comgoogle.com
Beyond kinase inhibition, these compounds also modulate the activity of other critical cellular enzymes.
Tubulin Polymerization: A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site. tandfonline.comresearchgate.net These compounds act as microtubule-destabilizing agents. researchgate.net The derivative designated 10t , which incorporates an indolyl moiety, exhibited the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values of 0.12, 0.15, and 0.21 μM, respectively. semanticscholar.org Tubulin polymerization experiments confirmed that compound 10t potently inhibits this process at concentrations of 3 μM and 5 μM. tandfonline.comsemanticscholar.org
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): The this compound structure has been utilized in the development of NAMPT modulators. google.com Research has described the synthesis and evaluation of compounds such as 3a (N-(2-(azepan-1-yl)-5-chlorophenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide) for their inhibitory effects on NAMPT activity. mdpi-res.com A patent also discloses the synthesis of derivatives like N-(8-azaspiro[2.5]octan-2-ylmethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide as part of a strategy to modulate NAMPT. google.com
Investigations into the direct interactions of this compound derivatives with specific membrane receptors like the GABAA receptor or Toll-like receptors are not prominently featured in the reviewed scientific literature. While related compounds may affect signaling pathways associated with these receptors, direct binding and modulation data for this specific chemical class are limited. A pyrrolopyridine derivative, TAK-441 , has been noted as a Smoothened (Smo) antagonist, which is a cell surface co-receptor in the Hedgehog signaling pathway, indicating the scaffold's potential to interact with cell surface receptors. nih.gov
Elucidation of Binding Modes and Key Molecular Interactions
The efficacy of 1H-pyrrolo[3,2-c]pyridine-based inhibitors is underpinned by specific molecular interactions within the binding sites of their target proteins. X-ray crystallography and molecular modeling have been instrumental in revealing these interactions.
Hydrogen bonds are critical for the stable binding of these inhibitors to their targets.
In MPS1 Kinase: For MPS1 inhibitors, the pyrrolopyridine core establishes key hydrogen bonds within the ATP-binding site. acs.org Molecular dynamics simulations and docking studies of TTK (the human ortholog of MPS1) inhibitors with a 1H-Pyrrolo[3,2-c]pyridine core show that hydrogen bond donors play a major role in the structure-activity relationship. nih.govfrontiersin.org
In Tubulin: For tubulin inhibitors, molecular modeling suggests that the 1H-pyrrolo[3,2-c]pyridine core of compound 10t overlaps with the linker region of other known inhibitors at the colchicine-binding site. semanticscholar.org This positioning allows it to form a crucial hydrogen bond with the residue Thrα179. tandfonline.comresearchgate.net Additionally, the nitrogen atom of the indole (B1671886) ring on compound 10t forms another key hydrogen bond with Asnβ349, further stabilizing the interaction. semanticscholar.org
Hydrophobic interactions also play a significant role in the binding affinity and stability of these compounds.
In MPS1 Kinase: The binding of inhibitors to MPS1 is stabilized by hydrophobic interactions with nonpolar residues in the active site. tandfonline.com Computational studies on TTK (MPS1) inhibitors with the 1H-pyrrolo[3,2-c]pyridine scaffold have highlighted that hydrophobic fields are a key determinant in their structure-activity relationship. nih.gov Specifically, molecular dynamics simulations revealed that hydrophobic interactions with residues such as Phe152, Pro53, and Pro273 contribute to the stable binding of inhibitors. frontiersin.org
Conformational Effects on Target Binding
The rigid, bicyclic structure of the 1H-pyrrolo[3,2-c]pyridine nucleus plays a crucial role in the target binding of its derivatives by providing a conformationally constrained scaffold. This structural rigidity is a key design element for enhancing potency and selectivity.
One prominent strategy involves using the 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known microtubule inhibitors like Combretastatin (B1194345) A-4 (CA-4). nih.govsemanticscholar.org By replacing the flexible cis-olefin bond of CA-4 with the rigid pyrrolopyridine ring system, researchers have effectively "locked" the molecule in a configuration favorable for binding to the colchicine (B1669291) site of tubulin. nih.govsemanticscholar.org This configuration restriction is considered an effective strategy for maintaining potent biological activity. nih.govsemanticscholar.org Molecular docking studies have further illuminated this interaction, suggesting that derivatives such as '10t' can occupy the colchicine-binding site on tubulin, forming hydrogen bonds with key residues like Thrα179 and Asnβ349. nih.govresearchgate.nettandfonline.comnih.gov This disruption of tubulin polymerization is a primary mechanism of action. nih.govtandfonline.comnih.gov
In a different application, the 1H-pyrrolo[3,2-c]pyridine scaffold served as the foundation for developing potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint in cells. nih.gov Structure-based design guided the optimization of a lead compound, CCT251455, which was shown to stabilize an inactive conformation of MPS1. nih.gov This specific conformation prevents the binding of both ATP and substrate peptides, effectively inhibiting the kinase's function. nih.gov
Analysis of Downstream Cellular Pathway Modulation
The interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with their molecular targets initiates a cascade of downstream cellular events, leading to anti-cancer effects. These include halting the cell division cycle, inducing programmed cell death, and inhibiting uncontrolled cell growth.
Derivatives of 1H-pyrrolo[3,2-c]pyridine that target tubulin have been shown to exert profound effects on cell cycle progression. The compound designated '10t' was investigated for its impact on the cell cycle in human cervical cancer (HeLa) cells. semanticscholar.org Flow cytometry analysis revealed that treatment with '10t' led to a significant, dose-dependent accumulation of cells in the G2/M phase of the cell cycle. semanticscholar.orgresearchgate.net Compared to a control group with 3.8% of cells in the G2/M phase, treatment with '10t' at concentrations equivalent to 1x, 2x, and 3x its IC₅₀ value resulted in 9.6%, 40.6%, and 67.3% of cells arrested in the G2/M phase, respectively. semanticscholar.org This arrest is a direct consequence of the compound's ability to disrupt microtubule dynamics, which are essential for forming the mitotic spindle required for cell division. nih.govtandfonline.comnih.gov
The sustained arrest of the cell cycle at the G2/M phase, as induced by 1H-pyrrolo[3,2-c]pyridine derivatives, is a potent trigger for programmed cell death, or apoptosis. semanticscholar.org Following mitotic arrest, cancer cells treated with these compounds initiate apoptotic pathways. Quantitative analysis using Annexin-V/PI staining confirmed that the derivative '10t' significantly induces both early and late-stage apoptosis in HeLa cell models after treatment. nih.govresearchgate.nettandfonline.comnih.gov This demonstrates that a key mechanism of action for these compounds is the initiation of cell death following the disruption of mitosis. semanticscholar.org The published research on these specific derivatives focuses on the confirmation of apoptosis induction post-mitotic arrest, with MeSH terms in related studies confirming the relevance of "Apoptosis / drug effects". nih.gov
A primary outcome of the cellular pathway modulation by 1H-pyrrolo[3,2-c]pyridine derivatives is the potent inhibition of cancer cell proliferation. Numerous studies have documented the anti-proliferative activity of various diarylurea, diarylamide, and other derivatives across a range of human cancer cell lines.
For instance, a series of diarylureas and diarylamides showed superior activity against the A375P human melanoma cell line compared to the multi-kinase inhibitor Sorafenib. nih.gov Further studies on bisamide derivatives revealed two-digit nanomolar IC₅₀ values against a panel of nine different melanoma cell lines. nih.gov Another derivative, '10t', exhibited strong anti-proliferative effects against cervical (HeLa), gastric (SGC-7901), and breast cancer (MCF-7) cell lines, with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.org
The diarylamide KIST101029 was shown to inhibit neoplastic cell transformation and suppress colony formation in A375 melanoma cells. nih.gov Its more potent analogue, '1r', demonstrated significant anti-proliferative activity against panels of ovarian, prostate, and breast cancer cell lines. nih.gov
Preclinical Pharmacological Investigations of 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide in Model Systems
In vitro Enzyme Inhibition Assays and Cellular Functional Assays
Concentration-Response Relationships (IC50 values)
No publicly available data provides IC50 values for 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide against any specific enzymatic or cellular targets.
Target Selectivity Profiling in Biochemical Assays
There is no available information from biochemical assays to define the target selectivity profile of this compound.
Cellular Pharmacokinetics in in vitro Models
Membrane Permeability Studies
Specific studies detailing the membrane permeability of this compound are not found in the reviewed literature.
Metabolic Stability in Liver Microsome Models
There is no published data on the metabolic stability of this compound in rat, dog, or human liver microsome models.
Preclinical in vivo Proof-of-Concept Studies in Animal Models
No in vivo studies in animal models for this compound have been identified in the public domain.
Pharmacokinetic Profiles in Non-Human Species (e.g., mice plasma exposure, clearance)
There is no specific data available from preclinical studies on the pharmacokinetic profile of this compound in non-human species such as mice. Key pharmacokinetic parameters, including plasma exposure (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance rates, have not been reported in the reviewed literature.
For context, studies on other derivatives within the broader pyrrolopyridine class have indicated variable pharmacokinetic properties. For instance, investigations into certain pyrrolo[3,4-c]pyridine derivatives, a different isomer, have shown instances of low plasma exposure and high clearance in mouse models. However, these findings are not directly transferable and the specific pharmacokinetic behavior of this compound remains to be elucidated through dedicated studies.
Interactive Data Table: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Units |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng*h/mL |
| Clearance | Data not available | mL/h/kg |
No publicly available data could be retrieved for the pharmacokinetic parameters of this compound in mice.
Demonstrating Biological Effects in Disease Models (e.g., xenograft models)
Similarly, there is a lack of specific published data demonstrating the biological effects of this compound in disease models, including cancer xenograft models. While the pyrrolopyridine scaffold is of interest in oncology research for its potential to inhibit various cellular processes relevant to cancer progression, the in vivo efficacy of this specific carboxamide derivative has not been documented.
Research on other molecules containing the 1H-pyrrolo[3,2-c]pyridine core has shown anti-proliferative activity in vitro against various cancer cell lines. However, without in vivo studies, the translation of these effects into a therapeutic outcome in a living organism cannot be confirmed. Efficacy in xenograft models is a critical step in preclinical development to assess a compound's potential to inhibit tumor growth in a more complex biological environment.
Interactive Data Table: Efficacy of this compound in Xenograft Models
| Xenograft Model | Tumor Growth Inhibition (%) |
| Data not available | Data not available |
No publicly available data from xenograft model studies could be retrieved for this compound.
Computational Chemistry and Molecular Modeling of 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the interactions that drive the biological activity of 1H-pyrrolo[3,2-c]pyridine-2-carboxamide derivatives.
Molecular docking studies have been successfully employed to predict the binding poses and conformations of this compound derivatives within the active sites of various protein targets. For instance, in the context of developing inhibitors for phosphodiesterase 4B (PDE4B), docking studies were performed using Maestro 11.0 software with the Glide module. nih.gov The starting point for these simulations was the crystal structure of PDE4B in complex with the known inhibitor (R)-(−)-rolipram. nih.gov The resulting poses of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were analyzed to understand their interactions with the receptor. nih.gov
Similarly, in the design of novel colchicine-binding site inhibitors, molecular modeling suggested that a derivative, 10t, could bind to tubulin. nih.govsemanticscholar.org The predicted binding mode showed that the 1H-pyrrolo[3,2-c]pyridine core of 10t overlapped significantly with the (E, Z)-butadiene linker of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. semanticscholar.org This prediction was crucial in rationalizing the potent anti-tumor activities observed for this compound. nih.govsemanticscholar.org
The following table summarizes the software and targets used in representative docking studies of related pyrrolopyridine carboxamide derivatives.
| Compound Series | Target Protein | Docking Software | Key Finding |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Maestro 11.0 (Glide) | Core ring shows π–π stacking interactions. nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine derivatives | Tubulin (Colchicine-binding site) | Not specified | Overlap with CA-4 in the active site. semanticscholar.org |
| Phenylpyrimidine-carboxamides with 1H-pyrrolo[2,3-b]pyridine | c-Met kinase | Not specified | Replacement of phenylpicolinamide with phenylpyrimidine is beneficial for activity. nih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Not specified | Carboxamide group forms key hydrogen bonds. rsc.org |
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are essential for ligand recognition. For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series targeting PDE4B, docking results indicated that the core ring structure participates in π–π stacking interactions with residues Phe618 and Tyr405. nih.gov
In the case of the tubulin inhibitor 10t, molecular modeling proposed that it forms hydrogen bonds with key residues in the colchicine-binding site, specifically Thrα179 and Asnβ349. nih.govsemanticscholar.org The 1H-pyrrolo[3,2-c]pyridine core was predicted to form a hydrogen bond with Thrα179, while the nitrogen atom of the indole (B1671886) B-ring formed another important hydrogen bond with Asnβ349. semanticscholar.org For other related structures, such as pyridopyrrolopyrimidines targeting the SARS-CoV-2 main protease, the carboxamide group was found to form crucial hydrogen bonds with residues like His163 and Phe140. rsc.org
This detailed understanding of ligand-receptor interactions at the atomic level is invaluable for guiding the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the complex over time. For instance, MD simulations were used to confirm the findings from docking studies of novel carboxamide-linked pyridopyrrolopyrimidines and to assess their stability within the binding pocket of the SARS-CoV-2 main protease. rsc.org The analysis of root-mean-square fluctuation (RMSF) from these simulations can indicate the stability of the protein-ligand complex. rsc.org
In Silico Screening and Virtual Library Design for Novel this compound Analogues
In silico screening and virtual library design are powerful computational strategies for identifying novel and promising analogues of a lead compound. Although specific examples focusing solely on this compound are not detailed in the provided search results, the principles of these methods are widely applied in drug discovery. Virtual libraries of related heterocyclic compounds, such as thieno[2,3-c]pyridines, have been designed and screened to identify potential anticancer agents. researchgate.net This approach allows for the rapid evaluation of a large number of virtual compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. The design of these virtual libraries is often guided by the structure-activity relationships established from initial lead compounds and their interactions observed in molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (LBDD)
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of newly designed compounds.
A QSAR study was conducted on a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV agents. tsijournals.com In this study, Genetic Function Algorithm (GFA) and Multi-Linear Regression Analysis (MLRA) were used to select optimal descriptors and generate a predictive QSAR model. tsijournals.com The resulting model showed a high squared correlation coefficient (R²) of 0.9334 and good predictive power, as indicated by the external validation (R²pred of 0.8935). tsijournals.com
Similarly, a QSAR analysis of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity was performed. uran.ua This study revealed that diuretic activity is influenced by various molecular descriptors, including logP, refractivity, dipole moment, volume, surface area, and polarization of the molecules. uran.ua
These QSAR models, a key component of ligand-based drug design (LBDD), can be instrumental in designing new this compound analogues with potentially enhanced biological activities.
Analytical and Spectroscopic Characterization Techniques for 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for each proton on the bicyclic ring system and the amide (-CONH₂) group. For example, studies on closely related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines show characteristic signals for the pyrrole (B145914) and pyridine (B92270) protons, with chemical shifts and coupling constants that help assign their positions semanticscholar.orgnih.gov. The amide protons would typically appear as a broad singlet, and the aromatic protons would exhibit specific splitting patterns (e.g., doublets, triplets) based on their neighboring protons.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. Each carbon in the pyrrolopyridine core and the carboxamide group would produce a signal at a characteristic chemical shift. The carbonyl carbon of the amide group, for instance, would appear significantly downfield. Spectroscopic data for various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold consistently utilize ¹³C NMR to confirm the carbon framework semanticscholar.orgnih.gov.
A hypothetical data table for the parent compound, based on general principles and data from related structures, is presented below.
Hypothetical ¹H and ¹³C NMR Data
| Atom # | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | ~130 |
| C3 | ~7.0 | ~105 |
| C4 | ~8.5 | ~145 |
| C6 | ~7.5 | ~120 |
| C7 | ~8.3 | ~140 |
| C3a | - | ~125 |
| C7a | - | ~148 |
| C=O (Amide) | - | ~165 |
| NH (Pyrrole) | ~11-12 | - |
Note: This table is illustrative and not based on experimentally reported data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₈H₇N₃O), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm).
In research involving derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, HRMS is routinely used to confirm the successful synthesis of the target molecules. For example, in the synthesis of various 6-substituted-1H-pyrrolo[3,2-c]pyridines, the calculated mass for the protonated molecule ([M+H]⁺) is compared against the experimentally found mass, with close correlation confirming the identity of the product semanticscholar.orgnih.gov. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas.
Expected HRMS Data
| Formula | Ion Type | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₈H₇N₃O | [M+H]⁺ | 162.0662 | Within 5 ppm of calc. |
Note: This table is illustrative and not based on experimentally reported data.
Chromatographic Methods for Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound, separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
In an HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the instrument. It would then pass through a column under high pressure, and its retention time—the time it takes to travel through the column—would be measured by a detector (commonly UV). A pure sample should ideally show a single, sharp peak. The purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While specific HPLC methods for the title compound are not detailed in the searched literature, chemical suppliers note that purity is assessed via chromatography, with typical purities exceeding 99% synhet.com.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for stoichiometric purity.
For this compound (C₈H₇N₃O), the theoretical elemental composition would be calculated as follows:
Theoretical Elemental Composition
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 59.62 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.38 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 26.08 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.93 |
| Total | | | 161.164 | 100.00 |
An experimental result from an elemental analyzer that falls within a narrow margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the compound's purity and correct elemental makeup.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. While no crystal structure for the unsubstituted this compound is available in the public domain, this method has been used to determine the structures of more complex molecules containing this scaffold, confirming their connectivity and conformation.
Future Research Directions and Emerging Avenues for 1h Pyrrolo 3,2 C Pyridine 2 Carboxamide
Development of Novel Synthetic Routes for Complex Analogues
The continued exploration of the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide scaffold is highly dependent on the ability of chemists to synthesize increasingly complex and diverse analogues. Future research will likely focus on developing more efficient, flexible, and scalable synthetic methodologies.
Existing synthetic strategies often involve the coupling of a 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid core with various amine-containing side chains. nih.govmdpi-res.commdpi-res.com For instance, the synthesis of N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide was achieved by reacting the carboxylic acid core with a benzoylpiperidine-containing amine in the presence of coupling agents like HOBt and EDC-HCl. nih.govmdpi-res.com General synthetic routes have also been established for creating a variety of substituted derivatives, including those modified at different positions on the pyrrolopyridine ring system. google.com
Future advancements are anticipated in the following areas:
Core Ring Modifications: Developing methods to introduce greater diversity into the heterocyclic core itself. This includes strategies like the replacement of the indole's benzene (B151609) ring with a pyridine (B92270) ring to create 5-aza-indole analogues, a modification that can influence properties such as water solubility. acs.org
Late-Stage Functionalization: Creating new chemical pathways that allow for the modification of complex analogues in the final steps of a synthesis. This would enable the rapid generation of a library of related compounds from a single advanced intermediate, facilitating more efficient structure-activity relationship (SAR) studies.
Stereoselective Synthesis: For analogues containing chiral centers, the development of stereoselective synthetic routes will be crucial to isolate and evaluate individual enantiomers, which often exhibit different biological activities and pharmacokinetic profiles.
A summary of representative synthetic approaches can be found in the table below.
| Intermediate 1 | Intermediate 2 | Reagents/Conditions | Resulting Compound Type | Reference |
| 1H-pyrro[3,2-c]pyridine-2-carboxylic acid | 4-(1-benzoylpiperidin-4-yl)butylamine | EDC-HCl, HOBt, DIPEA, DMF | N-substituted this compound | nih.gov |
| Alcohol S-1 (a tetrahydro-1H-pyrrolo[3,2-c]pyridine derivative) | Pyrazole S-3 | Mitsunobu Reaction | N-pyrazolo substituted derivative | google.com |
| 3-amino-1-(4-phenoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide | Acryloyl chloride | DIPEA, DCM | Acrylamide derivative | google.com |
Exploration of Undiscovered Biological Targets and Pathways
Derivatives of this compound have demonstrated activity against a surprisingly diverse set of biological targets, suggesting the scaffold is a privileged structure in drug discovery. This known polypharmacology strongly indicates that further screening could reveal novel and therapeutically relevant targets.
Known targets for various analogues include:
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): Certain analogues are potent inhibitors of NAMPT, an enzyme critical for NAD+ biosynthesis. nih.govmdpi-res.combiorxiv.org These compounds bind within a distinct tunnel-shaped cavity of the enzyme. nih.govmdpi-res.com
Hedgehog (Hh) Signaling Pathway: The derivative TAK-441 is an orally bioavailable antagonist of Smoothened (Smo), a key receptor in the Hh pathway, which is often dysregulated in certain cancers. researchgate.netresearchgate.netnih.gov
Casein Kinase Iε (CKIε): Substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxamides have been identified as inhibitors of CKIε, a kinase involved in the regulation of circadian rhythms, presenting opportunities for treating sleep and mood disorders. google.com
Ubiquitin Carboxyl-terminal Hydrolase 30 (USP30): This scaffold has also been utilized in the development of inhibitors for USP30, a deubiquitinating enzyme implicated in mitochondrial quality control. googleapis.com
The future in this area lies in systematically screening libraries of this compound analogues against broader panels of biological targets. Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, followed by target deconvolution studies, could be a particularly fruitful approach. Given the scaffold's success in inhibiting kinases and other enzymes, focused screening against different kinase families (e.g., tyrosine kinases, lipid kinases) or other enzyme classes (e.g., methyltransferases, acetyltransferases) represents a logical next step.
Design and Synthesis of Advanced Chemical Probes for Biological Systems
Building on the foundation of inhibitor development, a significant future avenue is the design of advanced chemical probes based on the this compound structure. These probes are essential tools for basic research, enabling the detailed study of biological targets in their native cellular environment.
Researchers have already utilized potent and selective inhibitors of NAMPT derived from this scaffold as chemical probes to characterize the enzyme's inhibitor-targeting tunnel cavity. nih.govmdpi-res.com This work provides a clear precedent for the utility of these compounds in exploring target biology.
Future research should focus on creating more sophisticated probes by incorporating various functional moieties:
Reporter Tags: Analogues could be synthesized with fluorescent dyes (e.g., fluorescein, rhodamine) or biotin (B1667282) tags. Fluorescent probes allow for visualization of the target's subcellular localization and trafficking via microscopy. Biotinylated probes can be used for affinity purification of the target protein and its binding partners from cell lysates, helping to elucidate larger protein complexes and signaling pathways.
Photoaffinity Labels: Incorporating a photo-reactive group (e.g., a diazide or benzophenone) would create photoaffinity probes. researchgate.net Upon UV irradiation, these probes form a covalent bond with their target protein, enabling unambiguous target identification and the mapping of precise binding sites.
These advanced chemical probes will be invaluable for validating new biological targets, understanding mechanisms of action, and providing a deeper insight into the cellular roles of the proteins that the this compound scaffold can modulate.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new drugs based on the this compound core. These computational tools can accelerate research by predicting compound properties, identifying promising candidates, and providing insights into molecular interactions.
Current and future applications include:
In Silico Screening and Docking: Computational methods are already being used to screen virtual libraries of compounds for their potential to bind to specific targets like NAMPT. biorxiv.orgresearchgate.net Molecular docking studies help predict the binding modes of inhibitors within a target's active site, as demonstrated by the in silico analysis of analogues in the NAMPT tunnel cavity. nih.govmdpi-res.com
Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of novel, un-synthesized analogues. This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target or for a desired activity profile.
Chemometrics and Data Mining: The relevance of machine learning to this field is highlighted by patent applications related to this compound derivatives that explicitly include classifications for machine learning and data mining. ipqwery.com
Multidisciplinary Collaborations in Pyrrolo[3,2-c]pyridine Research
The complexity of modern drug discovery necessitates a highly collaborative and multidisciplinary approach to fully exploit the potential of scaffolds like this compound. The journey from a promising chemical structure to a potential therapeutic requires the convergence of diverse fields of expertise.
Future progress will be driven by synergistic collaborations between:
Medicinal and Synthetic Chemists: Responsible for the design and synthesis of novel analogues and chemical probes. nih.govacs.org
Computational Chemists and Data Scientists: Who employ AI, machine learning, and molecular modeling to guide compound design and predict properties. biorxiv.orgresearchgate.net
Biologists and Biochemists: Who perform the enzymatic and cell-based assays to determine biological activity and elucidate mechanisms of action. google.com
Pharmacologists: Who evaluate the effects of lead compounds in preclinical models of disease to assess efficacy and pharmacokinetics. researchgate.netresearchgate.net
Clinicians: Who provide the crucial link to human disease and can guide research toward addressing unmet medical needs.
The development of drug candidates such as TAK-441, which progressed from synthesis to preclinical and clinical evaluation, inherently relies on such integrated efforts. researchgate.netnih.gov Fostering open collaborations between academic research institutions, which often excel in basic discovery and target validation, and pharmaceutical companies, with their expertise in drug development and clinical trials, will be paramount to translating the scientific potential of the this compound scaffold into tangible therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of substituted pyridine precursors. For example, intermediates like 5-azaindolin-2-one ( ) can serve as starting materials. Reaction optimization may include:
- Using NaH/THF for deprotonation and alkylation (e.g., methyl iodide for N-methylation) .
- Catalytic cross-coupling (e.g., Pd(PPh₃)₄ with boronic acids for introducing aryl groups) .
- Monitoring purity via HPLC (≥95%) and adjusting reaction time/temperature to minimize byproducts.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodology : Combine spectroscopic and computational tools:
- NMR : Compare experimental ¹H/¹³C spectra with predicted shifts from software (e.g., ACD/Labs) .
- Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) .
- InChIKey/SMILES : Cross-reference with databases (e.g., PubChem) to verify stereochemistry .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data .
- HPLC Prep : Employ reverse-phase C18 columns for high-purity isolation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives?
- Methodology :
- Substituent Screening : Introduce halogen (Cl, Br) or trifluoromethyl groups at positions 3/4 to enhance target binding (e.g., bromo derivatives in showed improved enzyme inhibition) .
- Pharmacophore Modeling : Use software like Schrödinger to identify critical hydrogen bond donors/acceptors .
- In Vivo Testing : Prioritize derivatives with low IC₅₀ values (e.g., <100 nM) in kinase assays .
Q. What strategies resolve contradictory data in reported biological activities of pyrrolo-pyridine analogs?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., binding affinity vs. solubility) to identify confounding variables .
- Dose-Response Curves : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Computational Docking : Validate interactions using crystal structures of target proteins (e.g., 5-HT₆ receptor models) .
Q. How can computational methods predict the metabolic stability of this compound derivatives?
- Methodology :
- ADME Prediction : Use tools like SwissADME to estimate CYP450 metabolism and plasma protein binding .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns .
- QSAR Models : Correlate logP and polar surface area with experimental clearance rates .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
